molecular formula C12H12N2O B15275004 2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde

2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde

Cat. No.: B15275004
M. Wt: 200.24 g/mol
InChI Key: NGDXZKLTIYNCBW-UHFFFAOYSA-N
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Description

2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzaldehyde group attached to the imidazole ring, which is further substituted with two methyl groups at the 4 and 5 positions. Imidazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and aromatization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and environmentally friendly methods. For example, the use of cuprous oxide, potassium carbonate, and water as reagents has been reported to be effective in synthesizing similar imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazole derivatives .

Scientific Research Applications

2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

2-(4,5-Dimethyl-1H-imidazol-1-YL)benzaldehyde is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the benzaldehyde group also adds to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4,5-dimethylimidazol-1-yl)benzaldehyde

InChI

InChI=1S/C12H12N2O/c1-9-10(2)14(8-13-9)12-6-4-3-5-11(12)7-15/h3-8H,1-2H3

InChI Key

NGDXZKLTIYNCBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CC=CC=C2C=O)C

Origin of Product

United States

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